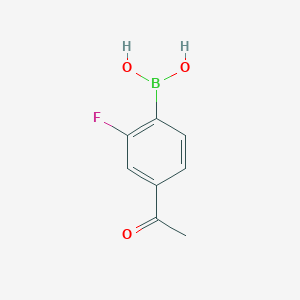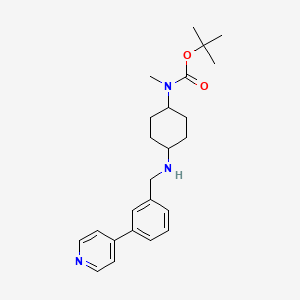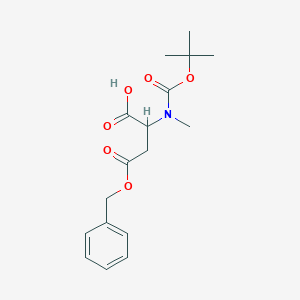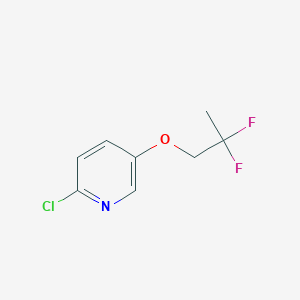![molecular formula C8H17NO B1532712 1-[2-(Methylamino)ethyl]cyclopentanol CAS No. 959238-35-8](/img/structure/B1532712.png)
1-[2-(Methylamino)ethyl]cyclopentanol
概要
説明
1-[2-(Methylamino)ethyl]cyclopentanol is an organic compound with the molecular formula C8H17NO It is a secondary amine and a tertiary alcohol, featuring a cyclopentane ring substituted with a methylaminoethyl group and a hydroxyl group
準備方法
The synthesis of 1-[2-(Methylamino)ethyl]cyclopentanol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and methylamine.
Reaction Conditions: The cyclopentanone undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Purification: The resulting product is purified through standard techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-efficiency and yield maximization.
化学反応の分析
1-[2-(Methylamino)ethyl]cyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced further to form different amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives depending on the reagents used.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions vary based on the specific reaction pathway chosen.
科学的研究の応用
1-[2-(Methylamino)ethyl]cyclopentanol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-[2-(Methylamino)ethyl]cyclopentanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine and alcohol groups allow it to form hydrogen bonds and ionic interactions, influencing biological pathways and chemical reactions. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects.
類似化合物との比較
1-[2-(Methylamino)ethyl]cyclopentanol can be compared with similar compounds such as:
1-[2-(Methylamino)ethyl]cyclohexanol: Similar structure but with a cyclohexane ring, leading to different steric and electronic properties.
1-[2-(Methylamino)ethyl]cyclopropanol: Features a cyclopropane ring, resulting in higher ring strain and reactivity.
1-[2-(Methylamino)ethyl]cyclobutanol: Contains a cyclobutane ring, offering intermediate properties between cyclopentanol and cyclohexanol derivatives.
These comparisons highlight the unique aspects of this compound, such as its specific ring size and functional group positioning, which influence its reactivity and applications.
特性
IUPAC Name |
1-[2-(methylamino)ethyl]cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-9-7-6-8(10)4-2-3-5-8/h9-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWCQTYWQPOPFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1(CCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650924 | |
| Record name | 1-[2-(Methylamino)ethyl]cyclopentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959238-35-8 | |
| Record name | 1-[2-(Methylamino)ethyl]cyclopentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959238-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-(Methylamino)ethyl]cyclopentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-methyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B1532636.png)

![4-[2-(Trimethylsilyl)ethyl]aniline](/img/structure/B1532638.png)




![8-Bromo-3-iodo-2,6-dimethylimidazo[1,2-a]pyridine](/img/structure/B1532646.png)
methanone](/img/structure/B1532648.png)

![N-[2-(Phenethyloxy)benzyl]cyclopentanamine](/img/structure/B1532650.png)
![methyl [(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetate dihydrochloride](/img/structure/B1532651.png)
